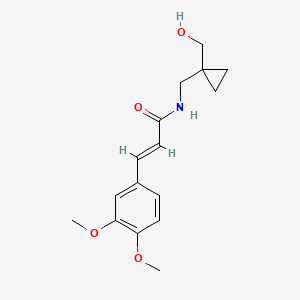
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a cyclopropyl moiety, and an acrylamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a Wittig reaction with a suitable phosphonium ylide to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.
Cyclopropyl Intermediate Synthesis: The cyclopropyl moiety is introduced via a cyclopropanation reaction, where an appropriate cyclopropylcarbinol is synthesized from cyclopropyl bromide and formaldehyde.
Amide Bond Formation: The final step involves coupling the (E)-3-(3,4-dimethoxyphenyl)acrylic acid with the cyclopropylcarbinol derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent (chromic acid in acetone).
Reduction: The acrylamide double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid
Reduction: Saturated acrylamide derivative
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The cyclopropyl and acrylamide groups can interact with active sites, potentially inhibiting or activating biological pathways.
相似化合物的比较
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)acrylic acid: Lacks the cyclopropyl and hydroxymethyl groups, making it less complex.
N-(Cyclopropylmethyl)acrylamide: Lacks the dimethoxyphenyl group, which reduces its potential for aromatic interactions.
3,4-Dimethoxyphenylacrylamide: Lacks the cyclopropyl and hydroxymethyl groups, simplifying its structure.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclopropyl and dimethoxyphenyl groups allows for diverse interactions and applications that similar compounds may not offer.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-13-5-3-12(9-14(13)21-2)4-6-15(19)17-10-16(11-18)7-8-16/h3-6,9,18H,7-8,10-11H2,1-2H3,(H,17,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPBLRALBWLJM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
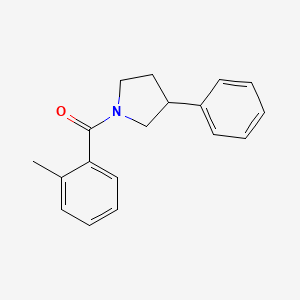
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)
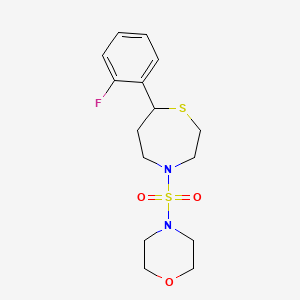
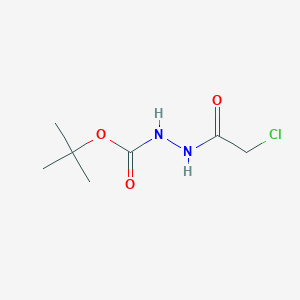
![(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine](/img/structure/B2736344.png)
![1-[7-Chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine](/img/structure/B2736345.png)
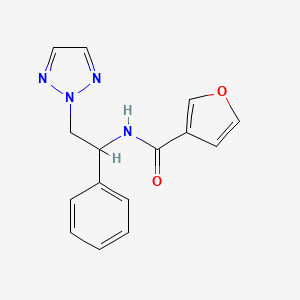

![tert-butyl2-amino-8-azaspiro[4.5]decane-8-carboxylatehydrochloride](/img/structure/B2736350.png)

![2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2736359.png)
